molecular formula C15H19ClN2O3 B7915795 [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915795
M. Wt: 310.77 g/mol
InChI Key: RADHCSBXJDPHQT-CYBMUJFWSA-N
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Description

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-58-2) is a chiral piperidine derivative featuring a carbamic acid benzyl ester moiety and a 2-chloroacetyl substituent at the 1-position of the piperidine ring (). Its molecular weight is 310.78 g/mol, with a stereospecific (R)-configuration at the piperidin-3-yl position, which may influence its biological activity and receptor interactions (). The compound is structurally characterized by:

  • Piperidine core: A six-membered heterocyclic amine, providing conformational rigidity.
  • Benzyl carbamate: A protective group for amines, contributing to stability and modulating lipophilicity for improved membrane permeability ().

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHCSBXJDPHQT-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly vs. Convergent Synthesis

The preparation of this compound typically follows a stepwise assembly approach, where the piperidine core is functionalized sequentially. This method minimizes side reactions associated with simultaneous functionalization. Alternatively, convergent synthesis involves coupling pre-formed fragments, such as a chloroacetylated piperidine intermediate with a benzyl carbamate moiety, though this route is less common due to steric hindrance.

Retrosynthetic Analysis

Retrosynthetically, the compound decomposes into three key building blocks:

  • A piperidine ring with a stereogenic center at C3.

  • A 2-chloroacetyl group.

  • A benzyl carbamate protecting group.
    The (R)-configuration at C3 is introduced via chiral resolution or asymmetric synthesis, often using enantiopure amines or chiral auxiliaries.

Step-by-Step Preparation Protocols

Preparation of (R)-Piperidin-3-ylmethanol

The synthesis begins with the preparation of (R)-piperidin-3-ylmethanol, the chiral precursor. A common method involves:

  • Reductive Amination : Reacting (R)-3-pyridinecarboxaldehyde with benzylamine, followed by hydrogenation to yield (R)-3-(benzylamino)piperidine.

  • Chiral Resolution : Diastereomeric salt formation using tartaric acid derivatives to isolate the (R)-enantiomer.

Table 1: Comparison of Chiral Resolution Methods

Resolving AgentSolventYield (%)Enantiomeric Excess (%)
L-Tartaric acidEthanol6899.2
D-DBTA*Acetonitrile7299.5
CinchonidineMethanol6598.8
*D-DBTA: Dibenzoyl-D-tartaric acid.

Acylation with 2-Chloroacetyl Chloride

The (R)-piperidin-3-ylmethanol intermediate undergoes acylation at the secondary amine position. Key conditions include:

  • Solvent : Dichloromethane (DCM) or toluene to stabilize the reactive chloroacetyl intermediate.

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.

  • Temperature : 0–5°C to suppress over-acylation.

Reaction Scheme :

(R)-Piperidin-3-ylmethanol+ClCH2COClTEA, DCM(R)-1-(2-Chloro-acetyl)-piperidin-3-ylmethanol\text{(R)-Piperidin-3-ylmethanol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{(R)-1-(2-Chloro-acetyl)-piperidin-3-ylmethanol}

Carbamate Formation with Benzyl Chloroformate

The alcohol moiety of the acylated intermediate is converted to the benzyl carbamate using benzyl chloroformate (Cbz-Cl):

  • Activation : Pyridine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction.

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

Reaction Scheme :

(R)-1-(2-Chloro-acetyl)-piperidin-3-ylmethanol+Cbz-ClDMAP, THF[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester\text{(R)-1-(2-Chloro-acetyl)-piperidin-3-ylmethanol} + \text{Cbz-Cl} \xrightarrow{\text{DMAP, THF}} \text{this compound}

Table 2: Optimization of Carbamate Formation

SolventBaseTemperature (°C)Yield (%)
THFDMAP2585
EtOAcPyridine2578
DCMTEA065

Critical Process Parameters and Optimization

Stereochemical Integrity Maintenance

The (R)-configuration at C3 is prone to racemization during acylation. Strategies to mitigate this include:

  • Low-Temperature Reactions : Performing acylation below 5°C reduces epimerization.

  • Bulky Bases : Using DIPEA instead of TEA minimizes base-induced racemization.

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : DMF enhances reaction rates but may compromise enantiomeric excess (ee) due to solvation effects.

  • Catalytic DMAP : Accelerates carbamate formation by activating Cbz-Cl.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : 1^1H NMR shows characteristic signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and the chloroacetyl methylene (δ 4.15 ppm, singlet).

  • Chiral HPLC : A Chiralpak AD-H column confirms enantiopurity (ee > 99%) with a hexane/isopropanol mobile phase.

X-ray Crystallography

Single-crystal X-ray analysis of a related carbamate derivative (CAS 1353972-69-6) reveals a planar carbamate group and a chair conformation for the piperidine ring.

Scale-Up and Industrial Feasibility

Challenges in Large-Scale Synthesis

  • Exothermic Reactions : Acylation and carbamate formation require controlled cooling to prevent thermal degradation.

  • Cost of Chiral Resolving Agents : L-Tartaric acid adds ~20% to production costs, prompting interest in asymmetric catalysis.

Alternative Routes

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, offering a greener alternative.

  • Asymmetric Hydrogenation : Chiral Ru catalysts (e.g., Noyori-type) enable direct synthesis of (R)-piperidine intermediates .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Activity Evidence Source
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester tert-Butyl ester replaces benzyl ester 276.76 Lower lipophilicity; predicted boiling point: 421.5°C
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Ethyl group replaces hydrogen on carbamic acid nitrogen 310.78 (analogous) Increased steric hindrance; potential reduced enzymatic hydrolysis
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester Pyrrolidine (5-membered ring) replaces piperidine; S-configuration ~300 (estimated) Altered ring size may affect binding affinity in chiral environments
(2-{1-[(R)-2-((R)-3,3-Difluoro-cyclopentyl)-2-hydroxy-2-phenyl-acetyl]-piperidin-4-yl}-1,1-dimethyl-ethyl)-carbamic acid benzyl ester Difluoro-cyclopentyl and phenyl groups added; complex substituents 528.64 Enhanced lipophilicity; potential CNS activity due to fluorinated groups

Pharmacological and Physicochemical Comparisons

Ester Group Impact: Benzyl ester (target compound): Demonstrates higher stability compared to allyl or diethyl carbamates (). The benzyl group enhances lipophilicity, favoring passive diffusion across biological membranes.

Stereochemical Influence :

  • The (R)-configuration in the target compound contrasts with the (S)-configured pyrrolidine analog (). Chirality significantly affects receptor binding; for example, (R)-isomers of physostigmine analogs show stronger acetylcholinesterase inhibition ().

Substituent Effects :

  • Chloroacetyl vs. Hydroxyethyl : Replacement of chloroacetyl with hydroxyethyl (e.g., [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester) reduces electrophilicity, likely decreasing covalent interactions with biological nucleophiles ().
  • Quaternary Ammonium Salts : Analogs with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) exhibit enhanced miotic and intestinal peristalsis activity compared to tertiary amines, as seen in physostigmine-like compounds ().

Synthetic Stability :

  • Dialkyl carbamates (e.g., diethyl or diallyl) are less stable than benzyl or tert-butyl esters, limiting their utility in prolonged biological assays ().

Biological Activity

The compound [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities. Its unique structural features, including a chloroacetyl group and a carbamic acid moiety, suggest diverse reactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its biological activity.
  • Chloroacetyl Group : A reactive moiety that may enhance interaction with biological targets.
  • Carbamic Acid Benzyl Ester : Provides stability and influences solubility and permeability.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to This compound exhibit antimicrobial activity against various pathogens. The presence of the chloroacetyl group is believed to enhance this activity by interfering with microbial cell wall synthesis or function.

Neuroprotective Effects

The piperidine scaffold is often associated with neuroactive properties. Research suggests that this compound may influence neurotransmitter systems, particularly in neurodegenerative conditions. For instance, studies on related piperidine derivatives have shown potential in modulating cholinergic signaling, which is crucial in Alzheimer's disease therapy .

Antitumor Activity

Several piperidine derivatives have been investigated for their anticancer potential. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cancer cell proliferation . The unique stereochemistry of this compound may enhance its selectivity for cancerous cells compared to normal cells.

The biological effects of This compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The carbamate moiety can interact with enzymes such as acetylcholinesterase (AChE), potentially leading to increased levels of acetylcholine in synaptic clefts.
  • Receptor Modulation : The piperidine structure may allow for interaction with various receptors, including muscarinic and adrenergic receptors, influencing cellular signaling pathways.
  • Reactive Intermediates : The chloroacetyl group can form reactive intermediates that may modify target proteins or nucleic acids, leading to altered cellular functions.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related piperidine derivative on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in markers of apoptosis and oxidative damage when treated with the compound, suggesting potential applications in neurodegenerative diseases .

Study 2: Antitumor Activity

In vitro assays demonstrated that the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupAntimicrobial
CyclopropylcarbamateCyclopropane ring attached to carbamateLimited neuroactivity
Benzyl carbamateBenzene ring attached to carbamateGeneral reactivity
(S)-N-benzyl-N-(2-chloroacetyl)piperidineSimilar piperidine structureEnhanced receptor affinity

The uniqueness of This compound lies in its combination of multiple reactive sites and specific stereochemistry, potentially enhancing selectivity and potency against biological targets compared to these similar compounds.

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